molecular formula C6H8ClN3O B14854323 6-Chloro-2-methoxy-N-methylpyrimidin-4-amine

6-Chloro-2-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B14854323
M. Wt: 173.60 g/mol
InChI Key: HBBPPQOBNVMLOE-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-methylpyrimidin-4-amine typically involves the chlorination of 2-methoxy-N-methylpyrimidin-4-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 6-amino-2-methoxy-N-methylpyrimidin-4-amine .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and N-methyl groups contribute to its unique properties compared to other pyrimidine derivatives .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

6-chloro-2-methoxy-N-methylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3O/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10)

InChI Key

HBBPPQOBNVMLOE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)OC)Cl

Origin of Product

United States

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